

# Technical Guide: Thermophysical Characterization of 1-Chloro-4-(octyloxy)benzene

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## Compound of Interest

Compound Name: 1-Chloro-4-(octyloxy)benzene

CAS No.: 836-60-2

Cat. No.: B7894632

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## Part 1: Executive Chemical Profile

**1-Chloro-4-(octyloxy)benzene** (also known as p-octyloxyphenyl chloride or 1-chloro-4-n-octyloxybenzene) is a lipophilic aryl ether used primarily as a building block for ferroelectric and nematic liquid crystals. Its structural integrity—specifically the stability of the ether linkage and the para-chloro substitution—is paramount for downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

| Property          | Specification                                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-Chloro-4-(octyloxy)benzene                                                                                                   |
| CAS Number        | Note: Often custom synthesized; verify specific isomer if sourcing commercially. (Analogous Bromo- derivative is CAS 836-60-2) |
| Molecular Formula | C <sub>14</sub> H <sub>21</sub> ClO                                                                                            |
| Molecular Weight  | 240.77 g/mol                                                                                                                   |
| SMILES            | <chem>CCCCCCCCOc1ccc(Cl)cc1</chem>                                                                                             |
| Physical State    | Colorless to pale yellow liquid (at 25°C) or low-melting solid.                                                                |

## Part 2: Thermophysical Properties

Accurate determination of melting (MP) and boiling points (BP) is critical for purification via fractional distillation or crystallization.

### Melting Point & Boiling Point Data

Unlike short-chain homologs (e.g., 4-chloroanisole, MP -18°C), the octyl chain introduces significant van der Waals interactions, raising the phase transition temperatures. However, the asymmetry often prevents high-temperature crystallization compared to the bromo- analog.

| Parameter             | Value / Range                  | Methodological Note                                                                                           |
|-----------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------|
| Melting Point (MP)    | < 25 °C (Typical)              | Often exists as a supercooled liquid at room temperature. Upon prolonged storage at <4°C, it may crystallize. |
| Boiling Point (BP)    | ~310–315 °C (est. at 760 mmHg) | Do not distill at atmospheric pressure. Decomposition risk.                                                   |
| BP (Reduced Pressure) | 145–150 °C at 0.5 mmHg         | Recommended purification range.                                                                               |
| Refractive Index ( )  | 1.5050 – 1.5150                | Validates purity; deviations >0.002 indicate hydrolysis (phenol presence).                                    |

## Experimental Determination Protocols

- MP Determination (DSC): For precise characterization of the solid-liquid transition, Differential Scanning Calorimetry (DSC) is superior to capillary methods due to the compound's tendency to form waxy mesophases.
  - Protocol: Cool sample to -50°C, equilibrate, then ramp at 5°C/min to 50°C. Look for endothermic peak onset.
- BP Determination (TGA): Use Thermogravimetric Analysis (TGA) to determine thermal stability limits before attempting distillation.

## Part 3: Synthesis & Purification Workflow

The industrial standard for synthesizing **1-Chloro-4-(octyloxy)benzene** is the Williamson Ether Synthesis, utilizing phase-transfer catalysis or polar aprotic conditions to maximize yield and minimize elimination side products (octene).

## Reaction Mechanism

The reaction involves an

nucleophilic attack by the 4-chlorophenoxide ion on 1-bromooctane.

Reagents:

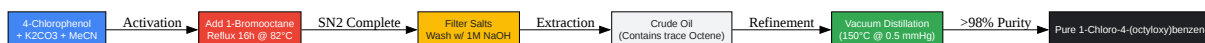
- Substrate: 4-Chlorophenol (1.0 eq)
- Electrophile: 1-Bromooctane (1.1 eq) - Excess ensures complete consumption of phenol.
- Base: Potassium Carbonate ( , 2.0 eq) - Anhydrous, granular.
- Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

## Step-by-Step Protocol

- Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 4-chlorophenol in MeCN. Add . Stir at ambient temperature for 30 min to generate the phenoxide.
- Alkylation: Add 1-bromooctane dropwise via addition funnel.
- Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot ( ~0.2) should disappear; product spot ( ~0.8) appears.<sup>[1][2]</sup>
- Workup:
  - Cool to room temperature. Filter off inorganic salts ( , excess ).
  - Concentrate filtrate under reduced pressure (Rotavap).

- Redissolve residue in Ethyl Acetate; wash with 1M NaOH (2x) to remove unreacted phenol (Critical step for purity).
- Wash with Brine, dry over  
  
, and concentrate.
- Purification:
  - Primary: Vacuum distillation (high vacuum required).
  - Alternative: Silica gel chromatography (100% Hexanes  
  
5% EtOAc/Hexanes).

## Process Visualization



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Caption: Optimized Williamson Ether Synthesis workflow emphasizing the critical NaOH wash step to remove phenolic impurities.

## Part 4: Quality Control & Characterization

To validate the identity of the synthesized material, compare spectral data against these standard values.

### 1H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The diagnostic signals confirm the ether linkage and the para-substitution pattern.

- 7.22 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to Chlorine.
- 6.81 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to Oxygen (Shielded by electron donation).

- 3.91 ppm (t, J=6.5 Hz, 2H):  
(Triplet, diagnostic of ether formation).
- 1.77 ppm (quint, 2H):  
-methylene protons.
- 1.2-1.5 ppm (m, 10H): Alkyl chain backbone.
- 0.89 ppm (t, 3H): Terminal methyl group.

## Impurity Profile

- Unreacted Phenol: Broad singlet at >5.0 ppm (OH) or aromatic shifts at 6.7/7.1 ppm.
- Octene (Elimination Product): Multiplets at 5.0–6.0 ppm (Vinyllic protons). Remedy: Increase vacuum duration or chromatographic separation.

## References

- Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at: [\[Link\]](#)
- General Properties of Halogenated Aryl Ethers. PubChem Compound Summary: 1-Chloro-4-phenoxybenzene (Homolog). Available at: [\[Link\]](#)

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## Sources

- 1. p-Chlorophenyl allyl ether | C<sub>9</sub>H<sub>9</sub>ClO | CID 257946 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER | 26636-32-8 [\[chemicalbook.com\]](https://chemicalbook.com)

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